Yelfbsbofkwhsl-qdpfkyggsa-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

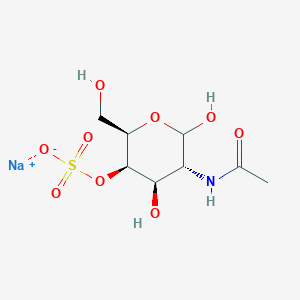

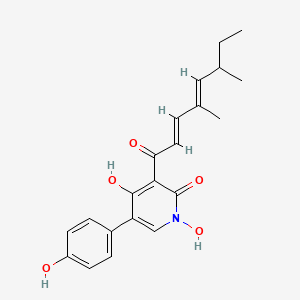

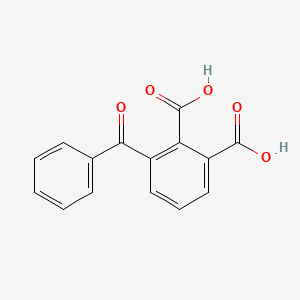

Tenellin is a yellow pigment produced by the entomopathogenic fungus Beauveria bassiana. It is a secondary metabolite with a mixed biosynthetic origin, derived from a polyketide moiety and the amino acid L-phenylalanine . Recent studies have shown that tyrosine is a more direct amino acid precursor .

準備方法

Synthetic Routes and Reaction Conditions: Tenellin is synthesized through a biosynthetic pathway involving the condensation of a polyketide moiety with a rearranged phenylpropanoid unit derived from tyrosine . The biosynthesis of tenellin involves several steps, including the incorporation of deuterium-labeled intermediates into the polyketide chain . The formation of the pyridone ring in tenellin requires the condensation of the polyketide moiety with the phenylpropanoid unit .

Industrial Production Methods: Industrial production of tenellin can be achieved through the fermentation of Beauveria bassiana in a liquid medium. The fermentation process is followed by preparative high-performance liquid chromatography (HPLC) purification to isolate tenellin and its derivatives . The production of tenellin can be enhanced by using ferricrocin-deficient mutants of Beauveria bassiana, which accumulate significant amounts of the iron-tenellin complex under iron-replete conditions .

化学反応の分析

Types of Reactions: Tenellin undergoes various chemical reactions, including complexation with iron to form an iron-tenellin complex . This complexation occurs at a ratio of 3:1 (tenellin to iron) in the absence of ferricrocin .

Common Reagents and Conditions: The formation of the iron-tenellin complex is facilitated by the presence of excess unbound iron, which binds to tenellin and protects the cell from iron-mediated free radical damage .

Major Products Formed: The major product formed from the reaction of tenellin with iron is the iron-tenellin complex, which plays a crucial role in protecting the fungus from oxidative stress .

科学的研究の応用

Tenellin has a wide range of scientific research applications, including:

作用機序

Tenellin exerts its effects primarily through its role as an iron chelator. By binding to excess unbound iron, tenellin prevents the formation of reactive oxygen species through the Fenton reaction, thereby protecting the fungus from oxidative stress . The formation of the iron-tenellin complex is a survival strategy during iron-mediated oxidative stress .

類似化合物との比較

Tenellin is unique among polyketide-derived secondary metabolites due to its dual role as a pigment and an iron chelator. Similar compounds include:

Ferricrocin: Another iron-chelating compound produced by fungi, but with a different biosynthetic pathway.

Aspyridone: A cytotoxic compound derived from tyrosine, similar to tenellin in its biosynthetic origin.

Citrinin: A non-reduced polyketide with a different molecular structure and biological activity.

特性

CAS番号 |

81844-67-9 |

|---|---|

分子式 |

C21H23NO5 |

分子量 |

369.4 g/mol |

IUPAC名 |

3-[(2E,4E)-4,6-dimethylocta-2,4-dienoyl]-1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one |

InChI |

InChI=1S/C21H23NO5/c1-4-13(2)11-14(3)5-10-18(24)19-20(25)17(12-22(27)21(19)26)15-6-8-16(23)9-7-15/h5-13,23,25,27H,4H2,1-3H3/b10-5+,14-11+ |

InChIキー |

YELFBSBOFKWHSL-QDPFKYGGSA-N |

異性体SMILES |

CCC(C)/C=C(\C)/C=C/C(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O |

正規SMILES |

CCC(C)C=C(C)C=CC(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B13820007.png)

![Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate](/img/structure/B13820028.png)

![1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B13820051.png)